1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is an organic compound that features a fluorophenyl group and a pyrazolylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the reaction of 3-fluorobenzaldehyde with isopropylhydrazine to form an intermediate, which is then subjected to reductive amination with formaldehyde and a suitable amine source . The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various types of chemical reactions, including:
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Mechanism of Action
The mechanism by which 1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-fluorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one
- (5E)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
1-(3-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its specific substitution pattern on the phenyl and pyrazole rings, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19ClFN3 |
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Molecular Weight |
283.77 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H18FN3.ClH/c1-11(2)18-7-6-14(17-18)10-16-9-12-4-3-5-13(15)8-12;/h3-8,11,16H,9-10H2,1-2H3;1H |
InChI Key |
AKQRXUIBZLXFIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CNCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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